molecular formula C14H24O8 B12321590 5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one

5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one

Cat. No.: B12321590
M. Wt: 320.34 g/mol
InChI Key: KDFQTPWOAMJVSY-UHFFFAOYSA-N
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Description

This compound is a complex oligosaccharide derivative characterized by a branched structure containing multiple oxane (tetrahydropyran) rings interconnected via ether linkages. Its molecular formula is C₂₈H₄₈O₁₄, with a molecular weight of 608.70 g/mol and a topological polar surface area (TPSA) of 159.00 Ų, indicative of high hydrophilicity due to numerous hydroxyl and methoxy groups . The compound belongs to the Carbohydrates and carbohydrate conjugates taxonomy, specifically under Oligosaccharides, and is distinguished by its 3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl substituents.

Properties

Molecular Formula

C14H24O8

Molecular Weight

320.34 g/mol

IUPAC Name

5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one

InChI

InChI=1S/C14H24O8/c1-6-10(16)13(19-4)11(17)14(21-6)22-12-7(2)20-9(15)5-8(12)18-3/h6-8,10-14,16-17H,5H2,1-4H3

InChI Key

KDFQTPWOAMJVSY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(=O)CC2OC)C)O)OC)O

Origin of Product

United States

Biological Activity

5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and implications for health and disease management.

Chemical Structure and Properties

The compound features multiple functional groups, including hydroxyl and methoxy groups, which are known to contribute to its biological activity. The molecular formula is C15H20O7C_{15}H_{20}O_7, with a molecular weight of approximately 320.32 g/mol. Its structural complexity includes oxane rings and methoxy substitutions, which may enhance its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. For instance, derivatives with hydroxyl groups can scavenge free radicals effectively, potentially mitigating oxidative stress in cells. In vitro studies have shown that related compounds possess IC50 values ranging from 2.2 to 8.7 µM against various oxidative stress markers, suggesting that our compound may similarly exhibit antioxidant capabilities .

Antiproliferative Effects

The antiproliferative activity of 5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one has been investigated in various cancer cell lines. For example, studies have reported that related compounds demonstrate significant inhibition of cancer cell proliferation, with IC50 values as low as 1.2 µM against breast cancer (MCF-7) cell lines . This suggests a potential role for our compound in cancer therapy.

Cell Line IC50 (µM) Activity
MCF-71.2Strong
HCT1163.7Moderate
HEK2935.3Moderate

Antibacterial Activity

The antibacterial properties of the compound have also been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. Compounds bearing similar substituents have shown minimum inhibitory concentrations (MIC) as low as 8 µM, indicating effective antibacterial activity . This could position the compound as a candidate for developing new antibacterial agents.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study published in MDPI demonstrated the antioxidant potential of methoxy-substituted compounds, highlighting their ability to reduce oxidative stress markers in vitro .
  • Cancer Cell Proliferation : Research on the antiproliferative effects of related compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for the use of such compounds in oncology .
  • Antibacterial Efficacy : A comparative study on various derivatives revealed that those with multiple hydroxyl groups exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other glycosides and oligosaccharides, particularly in its oxane rings and ether linkages. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Targets (Predicted/Proven)
5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one C₂₈H₄₈O₁₄ 608.70 Hydroxyl, methoxy, oxane, ketone DNA lyase, GPCR6, MAO-A
Tenacissimoside A () C₃₉H₅₈O₁₃ ~750 (estimated) Acetyloxy, steroid backbone, glycosidic linkages Not available
Acovenoside A () C₃₀H₄₄O₁₀ 576.67 Cardenolide core, hydroxyl, lactone Na+/K+ ATPase (common for cardenolides)
Condurango glycoside C () C₄₀H₅₈O₁₆ ~798 (estimated) Steroid nucleus, acetyloxy, methoxy Not available
Flavonoid glycoside () C₂₈H₃₀O₁₅ 606.53 Chromen-4-one, hydroxyl, methoxy, glycosidic bonds Antioxidant pathways (common for flavonoids)

Key Observations

Core Structure: The target compound is purely oligosaccharide-derived, whereas Tenacissimoside A, Acovenoside A, and Condurango glycoside C feature steroid or triterpenoid backbones with attached sugar units . The flavonoid glycoside () diverges entirely, with a chromen-4-one core linked to oxane rings .

Functional Groups: Methoxy and hydroxyl groups are ubiquitous, but the target compound lacks acetyloxy groups seen in Tenacissimoside A and Condurango glycoside C . The ketone group at position 2 of the terminal oxane ring distinguishes the target compound from analogs with lactone (e.g., Acovenoside A) or chromone moieties .

Biological Activity: The target compound’s predicted interaction with DNA lyase (93.38% probability) and MAO-A (88.76%) contrasts with the ion-channel modulation typical of cardenolides like Acovenoside A . Condurango glycoside C and Tenacissimoside A are associated with cytotoxic or anti-inflammatory activities in traditional medicine, though specific targets remain uncharacterized .

Physicochemical Properties: The target compound’s TPSA (159 Ų) exceeds that of Acovenoside A (~140 Ų estimated), reflecting higher polarity due to additional hydroxyl groups . Its XLogP (-0.20) suggests moderate lipophilicity, comparable to flavonoid glycosides but lower than steroid-derived glycosides .

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